- Synthesis of N-Methylene Linker Containing Phthalimide Bearing-1H-1,2,3-Triazole by Click Chemistry Approach: Anticancer Activity in Human Cells, Polycyclic Aromatic Compounds, 2023, 43(6), 5354-5374
Cas no 96686-51-0 (N-(4-Bromo-2-methylphenyl)-2-chloroacetamide)
96686-51-0 structure
Product Name:N-(4-Bromo-2-methylphenyl)-2-chloroacetamide
CAS-Nr.:96686-51-0
MF:C9H9BrClNO
MW:262.53086066246
MDL:MFCD00157388
CID:808229
PubChem ID:2097895
Update Time:2024-10-25
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Acetamide,N-(4-bromo-2-methylphenyl)-2-chloro-
- N-(4-Bromo-2-methylphenyl)-2-chloroacetamide
- 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
- Chlor-essigsaeure-(4-brom-2-methyl-anilid)
- chloro-acetic acid-(4-bromo-2-methyl-anilide)
- Cosan 528
- N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide
- N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (ACI)
- o-Acetotoluidide, 4′-bromo-2-chloro- (6CI)
- N-(4-Bromo-2-methylpheny)-2-chloroacetamide
- BS-10030
- ALBB-002465
- PD086806
- Acetamide, N-(4-bromo-2-methylphenyl)-2-chloro-
- Cosan528;Cosan-528
- HY-101424
- CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE, 2-
- CHEMBL3182115
- CAS-96686-51-0
- IET96B4GGF
- Cosan-528
- Tox21_301981
- CS-0021320
- AKNLFHJQVCPHHO-UHFFFAOYSA-N
- DTXCID5021411
- EN300-07748
- SCHEMBL3629114
- Z56974768
- BCP20777
- DTXSID7041411
- MFCD00157388
- AKOS000199389
- NS00120117
- Cosan528
- 96686-51-0
- BBL013579
- N16796
- Q27280689
- UNII-IET96B4GGF
- Cosan-528?
- NCGC00255524-01
- STK116760
- GLXC-10814
- 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE
- DA-55825
-
- MDL: MFCD00157388
- Inchi: 1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
- InChI-Schlüssel: AKNLFHJQVCPHHO-UHFFFAOYSA-N
- Lächelt: O=C(CCl)NC1C(C)=CC(Br)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 260.95600
- Monoisotopenmasse: 260.956
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 189
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 29.1A^2
Experimentelle Eigenschaften
- Dichte: 1.578
- Siedepunkt: 372.3°Cat760mmHg
- Flammpunkt: 179°C
- Brechungsindex: 1.612
- PSA: 29.10000
- LogP: 3.00780
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Zolldaten
- HS-CODE:2924299090
- Zolldaten:
China Zollkodex:
2924299090Übersicht:
Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 039172-1g |
N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide |
96686-51-0 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 039172-5g |
N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide |
96686-51-0 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 039172-10g |
N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide |
96686-51-0 | 10g |
£1225.00 | 2022-03-01 | ||
| TRC | B808075-25mg |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide |
96686-51-0 | 25mg |
$ 57.00 | 2023-09-08 | ||
| TRC | B808075-50mg |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide |
96686-51-0 | 50mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B808075-250mg |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide |
96686-51-0 | 250mg |
$ 115.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872210-1mg |
Cosan528 |
96686-51-0 | 95% | 1mg |
¥349.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872210-5mg |
Cosan528 |
96686-51-0 | 95% | 5mg |
¥1,570.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872210-bulk |
Cosan528 |
96686-51-0 | 95% | bulk |
¥POA | 2022-09-02 | |
| DC Chemicals | DC10686-100 mg |
Cosan-528 |
96686-51-0 | >98% | 100mg |
$400.0 | 2022-02-28 |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetone ; 15 min, 0 °C; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen peroxide , Hydrogen bromide Solvents: Water ; 15 °C; 15 h, 25 - 30 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 3 - 6 h, rt
Referenz
- Thiazolidinedione "Magic Bullets" Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects, Journal of Medicinal Chemistry, 2021, 64(10), 6949-6971
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 0 °C; overnight, rt
Referenz
- Discovery of 5-naphthylidene-2,4-thiazolidinedione derivatives as selective HDAC8 inhibitors and evaluation of their cytotoxic effects in leukemic cell lines, Bioorganic Chemistry, 2020, 95,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide as a novel antifungal agent in coatings, Huaxue Shijie, 1997, 38(3), 145-147
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Referenz
- Application and synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide, Jiangxi Shifan Daxue Xuebao, 2002, 26(3), 239-241
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 24 h, rt
Referenz
- Hydroxy Cinnamic Acid Derivatives as Partial PPARγ Agonists: In silico Studies, Synthesis and Biological Characterization Against Chronic Myeloid Leukemia Cell Line (K562), Anti-Cancer Agents in Medicinal Chemistry, 2017, 17(4), 524-541
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ; 30 min, rt; 1 h, rt
Referenz
- Synthesis and Biological Evaluation of Dithiobisacetamides as Novel Urease Inhibitors, ChemMedChem, 2022, 17(2),
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 1 d, cooled
Referenz
- Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib, Bioorganic & Medicinal Chemistry Letters, 2020, 30(23),
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled
Referenz
- Design, Synthesis, and Bioactivity of α-Ketoamide Derivatives Bearing a Vanillin Skeleton for Crop Diseases, Journal of Agricultural and Food Chemistry, 2020, 68(27), 7226-7234
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Referenz
- Design, synthesis and biological potential of heterocyclic benzoxazole scafolds as promising antimicrobial and anticancer agents, Chemistry Central Journal, 2018, 12,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Disarming Pseudomonas aeruginosa Virulence Factor LasB by Leveraging a Caenorhabditis elegans Infection Model, Chemistry & Biology (Oxford, 2015, 22(4), 483-491
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ; 1 h, 0 °C → 25 °C
Referenz
- Evaluation of glycolamide esters of indomethacin as potential cyclooxygenase-2 (COX-2) inhibitors, Bioorganic & Medicinal Chemistry, 2006, 14(14), 4820-4833
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Raw materials
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Preparation Products
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Verwandte Literatur
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
96686-51-0 (N-(4-Bromo-2-methylphenyl)-2-chloroacetamide) Verwandte Produkte
- 2564-02-5(N-(4-Bromophenyl)-2-chloroacetamide)
- 3910-51-8(2-chloro-N-(2,4,6-trimethylphenyl)acetamide)
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- 63007-59-0(Acetamide,N,N'-(5,5'-dibromo[1,1'-biphenyl]-2,2'-diyl)bis-)
- 98028-04-7(N-(4-Bromo-3-methylphenyl)-2-chloroacetamide)
- 1131-01-7(2-Chloro-2',6'-dimethylacetanilide)
- 119416-26-1(N-(4-Bromo-2,6-dimethylphenyl)acetamide)
- 7147-52-6(Acetamide,N-(5-bromo[1,1'-biphenyl]-2-yl)-)
- 37394-93-7(N-(Chloroacetyl)-o-toluidine)
- 24106-05-6(N-(4-Bromo-2-methylphenyl)acetamide)
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